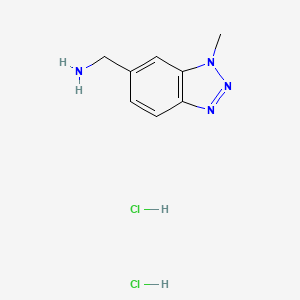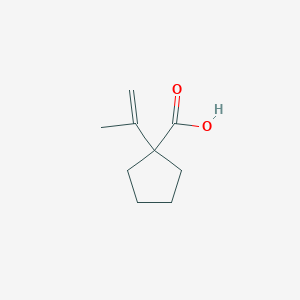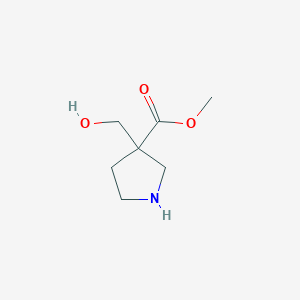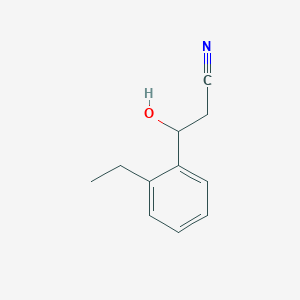![molecular formula C10H15NO2 B13596955 3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
3-[(2-Methylfuran-3-yl)oxy]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylfuran-3-yl)oxy]piperidine is a chemical compound that features a piperidine ring substituted with a 2-methylfuran-3-yloxy group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylfuran-3-yl)oxy]piperidine typically involves the reaction of piperidine with 2-methylfuran-3-ol under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Methylfuran-3-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-[(2-Methylfuran-3-yl)oxy]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(2-Methylfuran-3-yl)oxy]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The furan ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(5-Methylfuran-2-yl)oxy]piperidine: Similar structure but with a different position of the methyl group on the furan ring.
1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid: Contains additional functional groups and a pyridine ring.
Uniqueness
3-[(2-Methylfuran-3-yl)oxy]piperidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl group on the furan ring can significantly impact the compound’s chemical properties and interactions with biological targets .
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3-(2-methylfuran-3-yl)oxypiperidine |
InChI |
InChI=1S/C10H15NO2/c1-8-10(4-6-12-8)13-9-3-2-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3 |
Clé InChI |
YIAUCYSOMDTPQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)OC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)

![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)




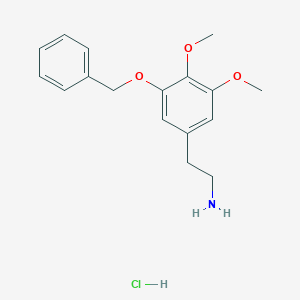
![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)
